Monatepil
Description
Overview of Monatepil's Classification and Unique Pharmacological Profile
This compound is classified as a dibenzothiepine derivative and stands out among cardiovascular drugs for its distinctive dual pharmacological profile. It functions primarily as both a calcium channel blocker and an α1-adrenoceptor antagonist. researchgate.netwikipedia.orgwikipedia.orgfishersci.no This dual action distinguishes this compound from many other compounds in its class. wikipedia.org
Its mechanism involves inhibiting calcium influx through voltage-gated calcium channels, which leads to the relaxation of vascular smooth muscle and a subsequent decrease in blood pressure. wikipedia.orgwikipedia.orgguidetopharmacology.orgmims.comebi.ac.uk Concurrently, this compound acts as an α1-adrenoceptor antagonist, further contributing to vasodilation by blocking adrenergic stimulation that typically causes vasoconstriction. wikipedia.orgwikipedia.orgfishersci.noguidetopharmacology.orgmims.comebi.ac.ukfishersci.ca This combined action results in an antihypertensive effect characterized by a slow onset and long duration. mims.comwikipedia.org
The chemical formula of this compound is C28H30FN3OS, and its molar mass is approximately 475.63 g/mol . researchgate.netwikipedia.orgmims.com
Historical Context of this compound Development and Therapeutic Rationale
This compound was initially synthesized and its properties disclosed in patents by Dainippon Pharmaceutical. wikipedia.orgwikipedia.orgfishersci.no Its development was driven by the therapeutic rationale to create a novel antihypertensive agent with a broader spectrum of activity than conventional calcium channel blockers. wikipedia.org Early investigations focused on its potential as an antihypertensive due to its unique dual calcium channel blocking and α1-adrenoceptor antagonistic properties. wikipedia.org
Beyond its direct blood pressure-lowering effects, this compound demonstrated promising anti-atherosclerotic and lipid-lowering properties in various animal models. wikipedia.orgmims.comebi.ac.ukwikipedia.org This extended therapeutic potential contributed to its significance, as it offered a means of "vascular protection" against the progression of cardiovascular diseases, including angina pectoris and atherosclerosis. mims.com
Significance of this compound in Addressing Multifactorial Pathologies
Multifactorial pathologies are complex conditions influenced by a combination of multiple genetic predispositions, lifestyle factors, and environmental elements, making them challenging to study and treat. uni.lumims.com Cardiovascular diseases, such as hypertension and atherosclerosis, are prime examples of such conditions, often involving dysregulation across various physiological systems, including blood pressure control and lipid metabolism. mims.comfishersci.cafishersci.at
This compound's dual pharmacological action makes it particularly significant in addressing these multifactorial disorders. Its ability to simultaneously modulate calcium channels and α1-adadrenoceptors allows for a comprehensive approach to managing hypertension. fishersci.ca Furthermore, research findings highlight this compound's beneficial effects on lipid metabolism, which are critical in the context of multifactorial cardiovascular risk. Studies have shown that this compound can significantly decrease total cholesterol, low-density lipoprotein (LDL) cholesterol, the LDL cholesterol to high-density lipoprotein (HDL) cholesterol ratio, and apolipoprotein B (Apo B) levels. mims.comfishersci.ca It has also been observed to decrease lipoprotein(a) levels. mims.comfishersci.ca
The hypolipidemic effect of this compound may be linked to its ability to increase low-density lipoprotein (LDL) receptor activity in human skin fibroblasts. wikipedia.orgfishersci.ca Treatment with this compound has been shown to increase LDL receptor mRNA levels, leading to enhanced binding, internalization, and degradation of LDL. fishersci.ca These findings underscore this compound's potential to influence multiple pathways contributing to complex cardiovascular conditions. Its anti-atherosclerotic effects have been demonstrated in animal models, where it prevented dyslipidemia and atherosclerosis caused by high-cholesterol diets. mims.comebi.ac.ukwikipedia.org Additionally, this compound has been explored for its potential in other areas, such as ocular hypertension, based on its calcium channel blocking activity. mims.com
Table 1: Comparative Potency of Calcium Channel-Blocking Activity
| Compound | Relative Potency (vs. Nifedipine) |
| Nifedipine | 1.0 (Reference) |
| This compound | 0.077 (13-fold less potent) mims.com |
| Verapamil (B1683045) | 0.23 (3-fold more potent than this compound) mims.com |
| Diltiazem (B1670644) | 0.077 (10-fold more potent than this compound) mims.com |
| Flunarazine | 0.051 (15-fold more potent than this compound) mims.com |
Note: Data for relative potency based on inhibition of K+-induced contraction of rat aorta. mims.com
Table 2: Effects of this compound on Lipid Parameters in Hypertensive Patients (12-week study)
| Lipid Parameter | This compound Group (Change) | Nitrendipine (B1678957) Group (Change) |
| Total Cholesterol | Significantly Decreased | No Change |
| LDL Cholesterol | Significantly Decreased | No Change |
| LDL Cholesterol/HDL Cholesterol Ratio | Significantly Decreased | No Change |
| Apolipoprotein B (Apo B) Levels | Significantly Decreased | No Change |
| Lipoprotein(a) Levels | Significantly Decreased | No Change |
| HDL Cholesterol | No Significant Change | No Significant Change |
| Apo-AI Levels | No Significant Change | No Significant Change |
| Apo-E Levels | No Significant Change | No Significant Change |
| HbA1c Levels | Significantly Decreased | No Change |
Note: Data based on a randomized, open-label, multicenter study in patients with mild-to-moderate hypertension. mims.comfishersci.ca
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)-4-[4-(4-fluorophenyl)piperazin-1-yl]butanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30FN3OS/c29-22-11-13-23(14-12-22)32-18-16-31(17-19-32)15-5-10-27(33)30-28-24-7-2-1-6-21(24)20-34-26-9-4-3-8-25(26)28/h1-4,6-9,11-14,28H,5,10,15-20H2,(H,30,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFNRNNUZFPVBSM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC(=O)NC2C3=CC=CC=C3CSC4=CC=CC=C24)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30FN3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048811 | |
| Record name | Monatepil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
475.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103377-41-9 | |
| Record name | Monatepil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103377-41-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Monatepil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103377419 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Monatepil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MONATEPIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4MMI0J7PW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Pharmacology of Monatepil
Dual Mechanism of Action: Calcium Channel Antagonism and Alpha-1 Adrenoceptor Blockade
Monatepil's therapeutic effects are attributed to its ability to modulate two distinct physiological pathways. It inhibits the influx of extracellular calcium ions through voltage-dependent calcium channels and also blocks alpha-1 adrenoceptors. ncats.ioevitachem.com This dual action distinguishes it from traditional calcium antagonists. ncats.iooup.com
Modulation of Voltage-Dependent Calcium Channels by this compound
This compound acts as a calcium antagonist, primarily by inhibiting the influx of calcium ions through voltage-dependent calcium channels. ncats.io This inhibition is a key aspect of its mechanism, influencing various physiological processes, particularly in vascular and cardiac tissues.
This compound effectively inhibits the influx of calcium ions into vascular smooth muscle cells. Studies have shown that this compound inhibits contractions of isolated aortic strips, with its effect demonstrating a slow onset and long duration. researchgate.net The influx of 45Ca2+ into aortic muscle cells, induced by a high-K+ medium, was also inhibited by this compound. researchgate.net This inhibition of calcium uptake is a direct mechanism by which this compound promotes vasodilation. evitachem.comoup.com
The potency of this compound in inhibiting vasoconstriction and 45Ca2+ uptake in vascular smooth muscle cells has been compared to other calcium antagonists:
| Compound | Vasoconstriction Inhibition (IC50 nmol/L) | 45Ca2+ Uptake Inhibition (IC50 nmol/L) |
| This compound | 21 oup.com | 16 oup.com |
| Diltiazem (B1670644) | 203 oup.com | 352 oup.com |
| Verapamil (B1683045) | 53 oup.com | 152 oup.com |
| Nifedipine | 1.6 oup.com | 3.8 oup.com |
| Flunarizine (B1672889) | 304 oup.com | 2640 oup.com |
IC50: Concentration at which 50% of the effect is inhibited.
These data indicate that this compound is more potent than diltiazem, verapamil, and flunarizine in inhibiting both vasoconstriction and 45Ca2+ uptake, although less potent than nifedipine. oup.com
This compound exhibits effects on cardiac function, influencing both spontaneous atrial beats and myocardial contractility. It has been observed to reduce the spontaneous beats of isolated rabbit atria at concentrations of 3 x 10^-6 and 10^-5 mol/L. researchgate.netnih.govresearchgate.net Furthermore, this compound decreases the contractile force of papillary muscles in a concentration-dependent manner, with effects observed across a range of 3 x 10^-8 to 10^-5 mol/L. researchgate.netnih.gov In anesthetized open-chest dogs, this compound (0.3 mg/kg i.v.) slightly decreased heart rate while increasing cardiac output and decreasing total peripheral resistance. researchgate.netnih.gov It also decreased left ventricular dP/dtmax and slightly increased left ventricular end-diastolic pressure. researchgate.netnih.gov Unlike diltiazem, this compound (0.1-1.0 mg/kg i.v.) did not significantly affect the PR interval, QRS duration, or QTc interval of electrocardiograms in anesthetized dogs, suggesting a less pronounced negative chronotropic and dromotropic effect compared to diltiazem. nih.gov
The inhibitory effects of this compound on the L-type calcium current (I(Ca)) are characterized by both use- and voltage-dependence. researchgate.net In studies measuring I(Ca) in Achatina giant neurons, this compound demonstrated these characteristics. researchgate.net The inhibition of I(Ca) by this compound was sustained even 30 minutes after washout, indicating a long-lasting activity. researchgate.net this compound inhibited I(Ca) across a broad range of membrane potentials depolarized by the voltage pulse (Vd) but did not alter the membrane potential required to produce the maximal I(Ca) (Vd = 0 mV). researchgate.net The additional decrease in I(Ca) amplitude caused by changing from low-frequency (1/5 min) to high-frequency (3/min) depolarizing pulses in the presence of this compound at 10^-4 M was 39.2 ± 4.5% (mean ± S.E.M.; n = 5), which is indicative of use-dependence. researchgate.net
Alpha-1 Adrenoceptor Antagonism by this compound
In addition to its calcium channel blocking activity, this compound also possesses significant alpha-1 adrenoceptor antagonistic properties. ncats.ioevitachem.comoup.compaom.pl This dual action is a key feature distinguishing this compound from many other calcium antagonists. oup.comoup.com
This compound potently inhibits phenylephrine-induced vasoconstriction. oup.comresearchgate.net Phenylephrine (B352888) is a known alpha-1 adrenoceptor agonist that causes vasoconstriction. nih.govnih.gov At concentrations effective in blocking high-K+-induced contraction of isolated aortic muscle, this compound also inhibited contractions caused by phenylephrine in the mesenteric arterial strip. researchgate.net The inhibitory activity of this compound on phenylephrine-induced vasoconstriction has an IC50 of 39 nmol/L, which is nearly equal in potency to its calcium antagonist activity (IC50 21 nmol/L for vasoconstriction inhibition). oup.com This suggests that the alpha-1 adrenoceptor blocking activity significantly contributes to this compound's vasodilatory and antihypertensive effects. oup.com
| Compound | Inhibition of Phenylephrine-Induced Contractions (IC50 nmol/L) |
| This compound | 56.6 nih.gov |
This table highlights this compound's efficacy in blocking alpha-1 adrenoceptor-mediated vasoconstriction. nih.gov
Contribution to Hypotensive Effects in Experimental Models
In various experimental animal models, this compound has demonstrated a slow-onset and long-lasting antihypertensive effect nih.govoup.comncats.ioncats.ioresearchgate.net. This blood pressure-lowering action is primarily attributed to its peripheral vasodilatory activity, which manifests as a decrease in total peripheral resistance oup.com. The alpha-1 adrenoceptor-blocking activity of this compound plays a significant role in its antihypertensive properties, as evidenced by the observation that prazosin (B1663645) pretreatment attenuates its hypotensive effect in pithed rats oup.com. Studies have consistently shown that this compound can significantly reduce both systolic and diastolic blood pressure oup.comnih.gov. Notably, at doses effective in lowering blood pressure, this compound exhibits minimal impact on the cardiac conduction system or heart rate oup.com.
Influence on Aqueous Humor Dynamics
This compound has been investigated for its potential to manage ocular hypertension, a key characteristic of glaucoma, in experimental models researchgate.netpaom.pl. Topical administration of this compound has been shown to prevent acute increases in intraocular pressure (IOP) researchgate.netpaom.pl. Furthermore, in alpha-chymotrypsin-induced chronic ocular hypertensive rabbits, this compound produced a significant reduction in IOP researchgate.netpaom.pl. The mechanism underlying this IOP-lowering effect is believed to be the enhancement of aqueous humor outflow researchgate.netpaom.pl. In comparative studies, this compound's effect on IOP reduction was found to be significantly greater than that of pilocarpine (B147212) paom.pl. Investigations into its mechanism of action, including interaction studies with indomethacin (B1671933) and pilocarpine, suggest that the uveoscleral pathway is not primarily involved in this compound's IOP-lowering activity paom.pl. Calcium channel blockers, as a class, can influence IOP by reducing aqueous humor production or by improving outflow facilities, and they are also known to minimize aqueous humor secretion japer.in.
Complementary Pharmacological Interactions of this compound's Dual Activity
The dual pharmacological profile of this compound, encompassing both calcium antagonism and alpha-1 adrenoceptor blockade, stems from its specifically engineered chemical structure that integrates these distinct moieties oup.comncats.ioevitachem.comncats.io.
Interplay in Metabolic Pathways
This compound exhibits significant plasma lipid-lowering effects nih.govoup.comncats.ioevitachem.comoup.comnih.govresearchgate.netmedchemexpress.commedkoo.comnih.gov. It effectively prevents increases in total cholesterol and low-density lipoprotein (LDL) while counteracting decreases in high-density lipoprotein (HDL) in plasma induced by cholesterol loading nih.govoup.com. A key mechanism for this lipid-lowering action may involve the upregulation of hepatic LDL receptors, mediated by its alpha-1 adrenoceptor-blocking activity nih.govevitachem.comoup.comresearchgate.netmedkoo.com.
In clinical studies involving patients with hypertension, this compound administration led to significant decreases in total cholesterol, LDL cholesterol, the LDL cholesterol to HDL cholesterol ratio, apolipoprotein B (Apo-B) levels, and glycated hemoglobin (HbA1c) levels oup.comnih.gov. Additionally, this compound was found to significantly reduce lipoprotein(a) levels oup.comnih.gov. Beyond its effects on lipoproteins, this compound also accelerates the conversion of free cholesterol into bile acids within the liver researchgate.net. It has also shown a tendency to inhibit the absorption of orally administered cholesterol from the gastrointestinal tract researchgate.net. However, studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model characterized by hepatic LDL receptor deficiency, indicated that this compound did not suppress the increase in plasma lipids, suggesting that the presence of functional hepatic LDL receptors is crucial for its lipid-lowering effect researchgate.net.
Table 1: Comparative Effects of this compound on Lipid and Carbohydrate Metabolism in Hypertensive Patients
| Parameter | This compound (Significant Change) | Nitrendipine (B1678957) (Change) |
| Total Cholesterol | Decreased oup.comnih.gov | No change oup.comnih.gov |
| LDL Cholesterol | Decreased oup.comnih.gov | No change oup.comnih.gov |
| LDL-C to HDL-C Ratio | Decreased oup.comnih.gov | No change oup.comnih.gov |
| Apolipoprotein B (Apo-B) Levels | Decreased oup.comnih.gov | No change oup.comnih.gov |
| HbA1c Levels | Decreased oup.comnih.gov | No change oup.comnih.gov |
| Lipoprotein(a) Levels | Decreased oup.comnih.gov | Not specified oup.comnih.gov |
| HDL Cholesterol | No significant change oup.comnih.gov | No change oup.comnih.gov |
| Apo-AI, Apo-E Levels | No significant change oup.comnih.gov | Not specified oup.comnih.gov |
| Fasting Blood Glucose | Not specified oup.comnih.gov | No significant change oup.comnih.gov |
| Immunoreactive Insulin Levels | Not specified oup.comnih.gov | No significant change oup.comnih.gov |
| C Peptide Concentration | Not specified oup.comnih.gov | Decreased significantly oup.comnih.gov |
Molecular and Cellular Targets Beyond Primary Receptors
Beyond its well-established roles as a calcium channel blocker and an alpha-1 adrenoceptor antagonist, this compound is recognized for its pleiotropic effects, indicating its influence on additional molecular and cellular targets ncats.ioevitachem.com.
Acyl-CoA:Cholesterol Acyltransferase (ACAT) Inhibition
This compound maleate (B1232345) has been identified as a noncompetitive inhibitor of Acyl-CoA:Cholesterol Acyltransferase (ACAT) medchemexpress.commedkoo.comnih.govoup.comtargetmol.com. This inhibitory action occurs in a concentration-dependent manner medkoo.comnih.govoup.com. In studies conducted on cholesterol-fed Japanese monkeys, this compound maleate (at a dose of 30 mg/kg/day for 6 months, orally) significantly inhibited the increase in hepatic ACAT activity by 51% and reduced hepatic esterified cholesterol content by 71% medkoo.comnih.govoup.com. The 50% inhibitory concentration (IC50) for ACAT inhibition by this compound maleate was determined to be 1.8 µmol/L oup.com. Kinetic analysis, specifically using a Lineweaver-Burk plot, confirmed that this compound maleate acts as a noncompetitive type inhibitor of ACAT nih.govoup.com. This ACAT-inhibiting effect is considered a crucial factor in the reduction of hyperlipidemia observed with this compound nih.govoup.com. Furthermore, this compound maleate has been shown to inhibit the production of esterified cholesterol in macrophages oup.com. It is important to note that this compound maleate did not affect the activity of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase medkoo.comnih.govoup.com.
Table 2: Effect of this compound Maleate on Hepatic ACAT Activity and Esterified Cholesterol Content in Cholesterol-Fed Japanese Monkeys
| Parameter | Control (Cholesterol-fed) | This compound Maleate (30 mg/kg/day) | Inhibition (%) |
| Hepatic ACAT Activity (Increase vs. Standard Diet) | ~7-fold nih.govoup.com | Reduced by 51% medkoo.comnih.govoup.com | 51% medkoo.comnih.govoup.com |
| Hepatic Esterified Cholesterol Content (Increase vs. Standard Diet) | ~16-fold nih.govoup.com | Reduced by 71% medkoo.comnih.govoup.com | 71% medkoo.comnih.govoup.com |
Potential Inhibition of Lipid Peroxidation
This compound exhibits antioxidative properties, demonstrating an inhibitory effect on lipid peroxide formation. Studies have shown that this compound can suppress the increase in plasma lipid peroxide, an indicator of antioxidation, in experimental models oup.com. Its capacity to inhibit lipid peroxidation has been observed in the mitochondria of rat hearts, where its effect was noted to be approximately twofold that of vitamin E, though 0.25-fold that of probucol (B1678242) oup.com.
Further research has investigated this compound's antioxidative effect by measuring its ability to inhibit copper-induced lipid hydroperoxidation of low-density lipoprotein (LDL). In these studies, this compound maleate demonstrated a potent inhibitory effect, with an IC50 (half maximal inhibitory concentration) of 28 µmol/l nih.gov. This potency is comparable to that of probucol, which had an IC50 of 17 µmol/l, and significantly more potent than diltiazem and prazosin, both of which had IC50 values greater than 1 mmol/l nih.gov. The antioxidative function of this compound is suggested to be partly attributed to its dihydrodibenzothiepine ring structure nih.gov. This inhibitory action on lipid hydroperoxidation of LDL is considered a potential mechanism contributing to its antiatherosclerotic effects nih.gov.
Table 1: IC50 Values for Inhibition of Copper-Induced LDL Lipid Hydroperoxidation
| Compound | IC50 (µmol/l) |
| This compound | 28 |
| Probucol | 17 |
| Diltiazem | > 1000 |
| Prazosin | > 1000 |
Effects on LDL Receptor Activity and Metabolism
This compound has been shown to exert favorable effects on lipid metabolism, particularly concerning low-density lipoprotein (LDL) receptor activity. Studies in human skin fibroblasts have demonstrated that this compound significantly increases LDL receptor activity oup.commedkoo.comnih.gov. At a concentration of 2 x 10⁻⁵ M, this compound was observed to increase the binding, internalization, and degradation of ¹²⁵I-LDL in human skin fibroblasts medkoo.comnih.gov. Specifically, it increased ¹²⁵I-LDL binding by 248% ± 43%, internalization by 374% ± 18%, and degradation by 145% ± 2% medkoo.comnih.gov.
Table 2: Effects of this compound (2 x 10⁻⁵ M) on ¹²⁵I-LDL Metabolism in Human Skin Fibroblasts
| Parameter | Increase (% of Control, Mean ± SD) |
| Binding | 248 ± 43 |
| Internalization | 374 ± 18 |
| Degradation | 145 ± 2 |
Furthermore, treatment of human skin fibroblasts with this compound (2 x 10⁻⁵ M) for 6 hours resulted in an increase in LDL receptor mRNA levels to 163% of the control level, as determined by Northern blot analysis nih.gov. This up-regulation of hepatic LDL receptors is suggested to be a key mechanism by which this compound enhances the clearance of plasma LDL researchgate.netnih.govresearchgate.net. The lipid-lowering effect of this compound has been shown to require the presence of hepatic LDL receptors, as observed in Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model deficient in hepatic LDL receptors, where this compound did not suppress plasma lipid increases researchgate.netnih.gov.
Beyond its impact on LDL receptor activity, this compound also influences other aspects of cholesterol metabolism. It accelerates the conversion of free cholesterol to bile acids in the liver researchgate.netnih.gov. Additionally, this compound maleate has been shown to inhibit acyl-CoA:cholesterol acyltransferase (ACAT) activity in a concentration-dependent manner, both in vitro and in vivo. In cholesterol-fed Japanese monkeys, this compound maleate (30 mg/kg/day orally for 6 months) inhibited increases in ACAT activity by 51% and esterified cholesterol content by 71% medkoo.comtargetmol.com. While it inhibits ACAT, this compound does not appear to affect 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase activity directly medkoo.com. However, some speculation exists that it might inhibit HMG-CoA reductase activity, similar to doxazosin (B1670899) oup.com.
In clinical studies involving hypertensive patients, this compound administration significantly decreased total cholesterol, LDL cholesterol, the LDL cholesterol to high-density lipoprotein (HDL) cholesterol ratio, and apolipoprotein B (Apo-B) levels oup.comnih.gov. These findings collectively underscore this compound's multifaceted mechanisms in improving plasma lipid profiles.
Compound Names and PubChem CIDs:
Preclinical Efficacy and Pharmacodynamics of Monatepil
Cardiovascular System Studies
Anti-atherosclerotic Properties
Inhibition of Foam Cell Aggregation in Aorta and Coronary Arteries
Preclinical studies have shown that Monatepil effectively inhibits the aggregation of foam cells in the aorta and coronary arteries, a crucial step in the progression of atherosclerosis. In an experimental model involving monkeys fed a high-cholesterol diet for six months, histological examination revealed a marked reduction in foam cell aggregation in the aorta and coronary arteries of animals treated with this compound, in contrast to vehicle-treated controls nih.govoup.com. Specifically, cholesterol-diet fed control groups exhibited aortic lesions characterized by aggregations of foam cells, whereas the this compound-treated group showed minimal changes nih.gov. Furthermore, while coronary atheromatous lesions were observed in 4 out of 7 animals in the cholesterol-diet control group and 3 out of 5 in the prazosin-treated group, no such lesions were found in the this compound-treated group nih.gov.
Reduction of Cholesterol Content in Aortic Wall
This compound has been shown to suppress the elevation of cholesterol content within the aortic wall and reduce the atherogenic (sudanophilic) area in experimental animal models nih.govoup.comnih.gov. In studies with monkeys on a high-cholesterol diet, oral administration of this compound at a daily level of 30 mg/kg for six months suppressed the increase in aortic cholesterol nih.govoup.com. Moreover, this compound significantly suppressed increases in total cholesterol, phospholipid, and calcium content, as well as the atherosclerotic lesion area in isolated aortas oup.com.
Preliminary findings from human studies also indicate a reduction in serum cholesterol levels following this compound administration.
Table 1: Change in Total Serum Cholesterol Levels in Human Studies
| Parameter | Before this compound Administration (mg/dL) | After this compound Administration (mg/dL) | P-value |
| Total Serum Cholesterol (Mean ± SD) | 253.8 ± 35.6 | 244.8 ± 38.6 | < 0.009 |
Data adapted from preliminary human studies oup.comnih.gov.
In these preliminary human studies, triglyceride levels also showed a tendency to decrease oup.comnih.gov.
Anti-anginal and Antiarrhythmic Investigations
This compound has demonstrated significant anti-anginal and antiarrhythmic properties in experimental animal models.
Prevention of Anginal ECG Changes and Arrhythmias in Experimental Animals
This compound effectively prevented anginal electrocardiographic (ECG) changes and various arrhythmias in experimental animals researchgate.net. Investigations revealed that this compound, administered intravenously at doses ranging from 0.1 to 3.0 mg/kg, suppressed ventricular arrhythmias induced by adrenaline (10 μg/kg, i.v.) in rats nih.gov. Furthermore, this compound (0.1 mg/kg per minute for 2 minutes, i.v.) also suppressed atrial tachycardia induced by aconitine (B1665448) (0.01% aconitine solution) in rats nih.gov. In these antiarrhythmic activities, this compound was found to be comparable to or more potent than established calcium antagonists such as diltiazem (B1670644) and verapamil (B1683045) nih.gov.
Inhibitory Effect on Methacholine-Induced ST Elevation
This compound has exhibited a notable inhibitory effect on methacholine-induced ST elevation, a marker of coronary vasospasm, in experimental rat models researchgate.netnih.govnih.gov. Intravenous administration of this compound (0.3 mg/kg) significantly inhibited ST elevation induced by intracoronary arterial administration of methacholine (B1211447) (16 μg/kg) researchgate.netnih.gov. This inhibitory effect was reported to be equipotent to or more potent than that observed with existing calcium antagonists researchgate.netnih.gov. Additionally, this compound administered orally (3–30 mg/kg) inhibited vasopressin (0.2 IU/kg, i.v.)-induced ST depression, which is considered an indicator of ischemic electrocardiographic changes in vasospastic angina models. This effect of this compound was more potent and long-lasting compared to diltiazem, and similar to verapamil and nicardipine (B1678738) nih.gov.
Ocular Hypertension Studies
This compound has also been evaluated for its effects on intraocular pressure, a key factor in glaucoma.
Intraocular Pressure Lowering in Experimental Glaucoma Models
Studies in experimental glaucoma models have investigated this compound's ability to lower intraocular pressure (IOP) researchgate.netpaom.plresearcher.life. Topical administration of this compound was shown to prevent an acute increase in IOP researchgate.netpaom.pl. In a chronic ocular hypertension model induced by α-chymotrypsin in rabbits, topical application of this compound (1%) resulted in a significant decrease in intraocular pressure researchgate.netpaom.pl. The IOP-lowering effect of this compound in these α-chymotrypsin-induced chronic glaucomatous eyes was observed to be significantly higher than that of pilocarpine (B147212) (1%), a reference standard paom.pl. The beneficial effect of this compound in ocular hypertension is suggested to be mediated by the enhancement of aqueous humor outflow researchgate.netpaom.pl.
Lipid Metabolism and Dyslipidemia
Mechanisms of Lipid-Lowering Action
This compound's ability to reduce plasma lipid levels is attributed to several key mechanisms, primarily involving the regulation of cholesterol metabolism within the liver. These mechanisms include the up-regulation of hepatic LDL receptors, the acceleration of free cholesterol conversion to bile acids, and the inhibition of acyl-CoA:cholesterol acyltransferase (ACAT) activity in the liver. lipidmaps.orgwikipedia.org
Up-regulation of Hepatic LDL Receptors
A significant mechanism by which this compound exerts its lipid-lowering effect is through the up-regulation of hepatic low-density lipoprotein (LDL) receptors. Studies conducted in cholesterol-fed Japanese monkeys revealed that a high-cholesterol diet led to a substantial decrease in hepatic LDL receptor mRNA levels, reducing them to approximately 30% of those observed in monkeys fed a normal diet. fishersci.senih.gov Administration of this compound effectively restored these levels, inducing a three- to fourfold stimulation of LDL receptor mRNA expression, bringing them back to normal physiological concentrations. fishersci.senih.gov
This increase in LDL receptor mRNA is indicative of an elevated number of LDL receptors in liver tissue, which, in turn, is hypothesized to accelerate the clearance of plasma LDL. fishersci.senih.gov While this compound possesses α1-adrenoceptor blocking activity, which can contribute to LDL receptor up-regulation, its effect on LDL receptor mRNA levels was notably more potent than that of prazosin (B1663645), another α1-adrenoceptor antagonist. fishersci.senih.gov This suggests that additional mechanisms, beyond its α1-adrenoceptor blocking activity, are involved in this compound's hypolipidemic action. fishersci.senih.gov Further evidence supporting the crucial role of hepatic LDL receptors comes from studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model characterized by hepatic LDL receptor deficiency. In these rabbits, this compound did not suppress the increase in plasma lipids, underscoring that the presence of functional hepatic LDL receptors is essential for its lipid-lowering efficacy. wikipedia.org
Table 1: Effect of this compound on Hepatic LDL Receptor mRNA Levels in Cholesterol-Fed Monkeys
| Group | Hepatic LDL Receptor mRNA Level (% of Normal Diet) | Fold Stimulation (compared to Cholesterol-Fed Control) |
| Normal Diet-Fed Monkeys | 100 | - |
| Cholesterol-Fed Control Monkeys | ~30 | - |
| This compound-Treated Monkeys | Normal levels | 3-4 |
Inhibition of ACAT Activity in Liver
Another significant mechanism contributing to this compound's lipid-lowering effects is its inhibitory action on acyl-CoA:cholesterol acyltransferase (ACAT) activity in the liver. guidetopharmacology.orgwikidata.orgwikipedia.orgnih.govuni.lu ACAT is an enzyme responsible for catalyzing the esterification of free cholesterol, a process crucial for the hepatic secretion of very low-density lipoprotein (VLDL) and the intestinal absorption of cholesterol. wikidata.org
In Japanese monkeys maintained on a cholesterol-rich diet, hepatic ACAT activity was found to be markedly increased, approximately sevenfold, compared to monkeys on a standard diet. guidetopharmacology.orgwikidata.org Oral administration of this compound maleate (B1232345) at a dose of 30 mg/kg/day for six months effectively inhibited this increase in ACAT activity by 51%. guidetopharmacology.orgwikidata.org Concurrently, this compound reduced the esterified cholesterol content in the liver by 71%. guidetopharmacology.orgwikidata.org
In vitro studies further corroborated these findings, demonstrating that this compound maleate inhibited ACAT activity in a concentration-dependent manner, with an IC50 (50% inhibitory concentration) value of 1.8 μmol/L. guidetopharmacology.orgwikidata.org Kinetic analysis confirmed that this compound acts as a noncompetitive inhibitor of ACAT. guidetopharmacology.orgwikidata.org The inhibitory effect of this compound on hepatic ACAT activity is considered a direct action, rather than solely mediated by its α1-adrenoceptor blocking properties. wikidata.org A strong positive correlation was observed between hepatic ACAT activity and hepatic esterified cholesterol content (r = 0.78, P < .0001), as well as with plasma VLDL content (r = 0.765, P < .0001) and plasma total cholesterol content (r = 0.573, P < .005). guidetopharmacology.orgwikidata.org These correlations underscore the critical role of ACAT inhibition by this compound in mitigating hyperlipidemia. guidetopharmacology.orgwikidata.org
Table 2: Effect of this compound on Hepatic ACAT Activity and Esterified Cholesterol in Cholesterol-Fed Japanese Monkeys
| Parameter | Cholesterol-Fed Control (Fold Increase vs. Standard Diet) | This compound-Treated (Inhibition vs. Cholesterol-Fed Control) |
| Hepatic ACAT Activity | ~7-fold | 51% inhibition |
| Hepatic Esterified Cholesterol Content | ~16-fold | 71% inhibition |
Table 3: In Vitro Inhibition of Hepatic ACAT Activity by this compound Maleate
| Parameter | Value |
| IC50 (50% Inhibitory Concentration) | 1.8 μmol/L |
| Type of Inhibition | Noncompetitive |
| Apparent Michaelis Constant (Km) for Oleoyl-CoA | 84.1 μmol/L |
| Inhibition Constant (Ki) | 1.0 μmol/L |
Clinical Research and Therapeutic Implications of Monatepil
Clinical Efficacy in Hypertension
Monatepil has demonstrated efficacy in human clinical trials for essential hypertension, both as monotherapy and in combination with other antihypertensive agents.
Results from Human Clinical Trials in Essential Hypertension
In a multicenter, open-label trial conducted in Japan, this compound was evaluated for its efficacy in patients with essential hypertension. The study observed a significant reduction in blood pressure (BP) with this compound monotherapy, where average BP decreased from 168 ± 8/100 ± 6 mm Hg to 142 ± 9/85 ± 7 mm Hg. Similar reductions were noted when this compound was used in combination with angiotensin-converting enzyme (ACE) inhibitors or beta-blockers wikipedia.orgmims.com. Another study involving 86 patients with mild-to-moderate hypertension also reported that this compound significantly decreased both systolic and diastolic blood pressure mims.comfishersci.ca.
Response Rates in Monotherapy and Combination Therapy
The same Japanese multicenter trial defined responders as patients whose mean blood pressure decreased by at least 13 mm Hg. Under these criteria, the response rate for this compound as monotherapy was 80.4%. In combination therapy, the response rate was 78.1% when this compound was administered with ACE inhibitors, and 51.6% when combined with beta-blockers wikipedia.orgmims.com.
Table 1: Blood Pressure Response Rates in this compound Clinical Trials
| Therapy Type | Response Rate (%) |
| This compound Monotherapy | 80.4 |
| This compound + ACE Inhibitors | 78.1 |
| This compound + Beta-blockers | 51.6 |
Comparison with Other Antihypertensive Agents
This compound's dual mechanism of action, encompassing calcium channel blockade and α1-adrenergic receptor antagonism, distinguishes it from other antihypertensive agents wikipedia.orgguidetopharmacology.org. In a comparative study involving patients with mild-to-moderate hypertension, this compound was compared to nitrendipine (B1678957), another calcium channel blocker. While both agents effectively lowered blood pressure, this compound demonstrated additional favorable effects on lipid profiles. Specifically, this compound significantly decreased total serum cholesterol, low-density lipoprotein (LDL) cholesterol, the LDL cholesterol to high-density lipoprotein (HDL) cholesterol ratio, and apolipoprotein B levels, whereas nitrendipine did not show significant changes in these lipid parameters mims.comfishersci.ca. The α1-blocking activity of this compound is believed to contribute to its LDL-lowering effect, a property also observed with α1-blockers like prazosin (B1663645), which can decrease LDL cholesterol and triglyceride levels mims.com.
Impact on Atherosclerosis and Lipid Profiles in Human Subjects
Beyond its direct antihypertensive effects, this compound has been investigated for its potential to impact atherosclerosis progression and improve lipid profiles in human subjects.
Reduction in Serum Cholesterol and Triglycerides
Preliminary human clinical results indicated that this compound significantly reduced total serum cholesterol levels, with an observed decrease from 253.8 ± 35.6 mg/dL to 244.8 ± 38.6 mg/dL (P < .009). Additionally, a tendency for triglyceride levels to decrease was noted researchgate.netwikipedia.org. In a study involving patients with mild hypertension and hyperlipidemia, total serum cholesterol levels significantly decreased from 254 ± 36 mg/dL to 245 ± 39 mg/dL (P < .009). In these patients, LDL cholesterol and triglyceride levels also showed a tendency to decrease, while HDL cholesterol levels remained unchanged researchgate.net. Further research confirmed that this compound administration led to significant reductions in total cholesterol, LDL cholesterol, the LDL cholesterol to HDL cholesterol ratio, and apolipoprotein B levels in individuals with mild-to-moderate hypertension. It also significantly reduced lipoprotein(a) levels mims.comfishersci.ca. The observed plasma lipid-lowering effect of this compound may be partly attributed to its ability to upregulate the number of hepatic LDL receptors through its α1-adrenoceptor-blocking activity uni.lu.
Table 2: Changes in Serum Lipid Profiles with this compound Treatment
| Lipid Parameter | Baseline (mg/dL) | Post-Treatment (mg/dL) | P-value |
| Total Cholesterol | 253.8 ± 35.6 | 244.8 ± 38.6 | < .009 |
| Triglycerides | (Tended to decrease) | (Tended to decrease) | N/A |
| LDL Cholesterol | (Tended to decrease) | (Tended to decrease) | N/A |
| HDL Cholesterol | 49.5 ± 11.3 | 48.9 ± 11.1 | Unchanged |
Note: Data for LDL and Triglycerides are qualitative (tended to decrease) in the source, specific numerical changes were not provided for these in the same context as total cholesterol. researchgate.net
Noninvasive Evaluation of Atherosclerosis Progression
The effect of this compound on the progression of early atherosclerosis in human subjects has been assessed using noninvasive diagnostic methods. These methods included computed tomography (CT) of the lower abdominal aorta and ultrasonography of the carotid arteries to determine the extent of atherosclerosis researchgate.netwikipedia.org. A specialized medical image analysis program was developed to quantify various aortic parameters from CT images, such as aortic calcification volume (ACV), aortic wall volume (AWV), and aortic wall and calcification volume (AWCV) researchgate.netwikipedia.org. While these preliminary studies demonstrated that this compound significantly decreased total cholesterol levels, the long-term effects of the compound on the actual progression of atherosclerosis in humans required further investigation researchgate.netwikipedia.org.
Discontinued (B1498344) Clinical Development for Specific Indications
The clinical development of pharmaceutical compounds can be halted for a variety of reasons, even after promising initial research. These reasons often fall into categories such as business or strategic decisions, futility or lack of efficacy, issues with trial protocols, or challenges with patient recruitment nih.govnih.govpharmaceutical-technology.com. While this compound, a calcium channel blocker with α1-adrenergic receptor antagonist activity, demonstrated efficacy in certain areas, specific details regarding the discontinuation of its clinical development for particular indications are not explicitly detailed in the available search results.
This compound has been investigated for its antihypertensive effects and its influence on lipoprotein and carbohydrate metabolism. Studies have shown that this compound can significantly decrease both systolic and diastolic blood pressure in patients with mild-to-moderate hypertension nih.gov. Furthermore, it has been observed to positively impact lipid profiles by significantly decreasing total cholesterol, low-density lipoprotein (LDL) cholesterol, the LDL cholesterol to high-density lipoprotein (HDL) cholesterol ratio, apolipoprotein B levels, and HbA1c levels nih.gov. This compound also demonstrated a reduction in lipoprotein(a) levels nih.gov. Despite these findings, one study noted that "the clinical importance of these findings has not been established" nih.gov.
The general landscape of clinical trial terminations indicates that a substantial number of trials are discontinued for reasons unrelated to the accumulated data, such as efficacy or toxicity targetedonc.com. Insufficient patient accrual is a leading cause for termination, accounting for a significant percentage of discontinued trials targetedonc.comgoogle.com. Other common reasons include lack of efficacy, adverse events, and business or strategic decisions nih.govpharmaceutical-technology.comgoogle.com.
Table 1: Common Reasons for Clinical Trial Discontinuation (General Data)
| Reason for Discontinuation | Percentage of Terminated Trials (Approx.) |
| Low Accrual Rate | 25.4% - 55% nih.govgoogle.com |
| Lack of Efficacy | 7.3% - 22.4% nih.govpharmaceutical-technology.comgoogle.com |
| Adverse Events | 3.9% - 11% nih.govpharmaceutical-technology.comgoogle.com |
| Business/Strategic Decisions | 3.6% - 26.9% nih.govpharmaceutical-technology.com |
| Financial Issues | 3.4% - 6% nih.govgoogle.com |
| Protocol Issues | 13.1% nih.gov |
| Product Discontinuation | 2.7% - 4% nih.govgoogle.com |
Note: Percentages may vary slightly across different analyses and datasets.
While this compound showed promise in preclinical and early clinical studies, particularly concerning its antihypertensive and metabolic effects researchgate.netresearchgate.netiiab.me, the absence of further clinical development or market presence suggests that factors such as those listed above may have contributed to its discontinued progression. However, without specific public disclosures pertaining to this compound's individual trial terminations, the precise reasons remain unconfirmed in the provided information.
Table 2: Key Research Findings for this compound in Hypertension and Metabolic Parameters
| Parameter | This compound Effect | Comparative Agent (Nitrendipine) Effect | Source |
| Systolic Blood Pressure | Significantly Decreased | Significantly Decreased | nih.gov |
| Diastolic Blood Pressure | Significantly Decreased | Significantly Decreased | nih.gov |
| Total Cholesterol | Significantly Decreased | No Significant Change | nih.gov |
| LDL Cholesterol | Significantly Decreased | No Significant Change | nih.gov |
| LDL-C/HDL-C Ratio | Significantly Decreased | No Significant Change | nih.gov |
| Apolipoprotein B | Significantly Decreased | No Significant Change | nih.gov |
| HbA1c Levels | Significantly Decreased | No Significant Change | nih.gov |
| Lipoprotein(a) | Significantly Decreased | Not explicitly stated | nih.gov |
| HDL Cholesterol | No Significant Change | No Significant Change | nih.gov |
| Apo-AI | No Significant Change | No Significant Change | nih.gov |
| Apo-E | No Significant Change | No Significant Change | nih.gov |
| Fasting Blood Glucose | Not explicitly stated | No Significant Change | nih.gov |
| Immunoreactive Insulin | Not explicitly stated | No Significant Change | nih.gov |
| C Peptide Concentration | Not explicitly stated | Significantly Decreased | nih.gov |
Synthesis and Structure Activity Relationship Sar of Monatepil
The synthesis of Monatepil involves the construction of its core dibenzothiepin tricycle followed by the attachment of a substituted piperazine (B1678402) side chain. The structure-activity relationship studies have revealed key molecular features essential for its dual pharmacological effects.
Synthetic Pathways and Chemical Precursors
The synthesis of this compound involves several key transformations and the formation of crucial intermediates.
Key Synthetic Intermediates and Reaction Steps
| Intermediate/Reaction Step | Description |
| 2-(Phenylthiomethyl)benzoic acid | Formed by the reaction of a phthalide (B148349) with a thiophenol derivative. This is a key precursor for the dibenzothiepin core. |
| 6,11-Dihydrodibenzo[b,e]thiepin-11(6H)-one | The tricyclic ketone core of this compound, synthesized via intramolecular cyclization of 2-(phenylthiomethyl)benzoic acid. |
| 11-Amino-6,11-dihydrodibenzo[b,e]thiepin | A key intermediate formed from the corresponding ketone, which can then be coupled with the piperazine side chain. This can be prepared via reductive amination or other methods. |
| 4-(4-Fluorophenyl)-1-piperazinebutanoic acid | The side chain of this compound, which is prepared separately and then activated for coupling with the dibenzothiepin amine. |
| Amide Bond Formation | The final key step involves the coupling of the 11-amino-6,11-dihydrodibenzo[b,e]thiepin with the activated 4-(4-fluorophenyl)-1-piperazinebutanoic acid to form the final this compound molecule. |
Structure-Activity Relationship Analysis
The dual pharmacological profile of this compound is a result of specific structural features within the molecule that allow it to interact with both L-type calcium channels and alpha-1 adrenergic receptors.
The calcium channel blocking activity of this compound is primarily associated with the dibenzothiepin moiety and the stereochemistry at the 11-position.
Dibenzothiepin Ring System: The tricyclic dibenzothiepin structure provides a rigid scaffold that is crucial for fitting into the binding site of the L-type calcium channel.
Stereochemistry at C11: The calcium antagonistic activity of this compound is stereoselective. The (S)-enantiomer has been shown to be significantly more potent as a calcium channel blocker than the (R)-enantiomer. nasa.gov This suggests a specific three-dimensional orientation of the substituents at the C11 position is required for optimal interaction with the receptor. nasa.gov
Stereoselectivity of this compound's Calcium Antagonist Activity
| Enantiomer | Relative Potency for Calcium Channel Blockade |
| (S)-Monatepil | More potent |
| (R)-Monatepil | Less potent |
The alpha-1 adrenoceptor blocking activity of this compound is largely attributed to the N-substituted piperazine portion of the molecule.
Arylpiperazine Moiety: The 4-(4-fluorophenyl)piperazine group is a well-established pharmacophore for alpha-1 adrenergic receptor antagonists. The presence of the fluorophenyl group is important for high-affinity binding.
Basic Nitrogen Atom: The basic nitrogen atom in the piperazine ring is essential for interaction with the alpha-1 adrenoceptor, likely through an ionic interaction with an acidic residue in the receptor's binding pocket.
Lack of Stereoselectivity: In contrast to its calcium channel blocking activity, the alpha-1 adrenoceptor blocking activity of this compound does not exhibit significant stereoselectivity. nasa.gov Both the (S)- and (R)-enantiomers show similar potency in blocking alpha-1 adrenoceptors, indicating that the specific spatial arrangement at the C11 position of the dibenzothiepin ring is less critical for this activity. nasa.gov
Design Principles for Dual Mechanism of Action
The development of this compound as a therapeutic agent with a dual mechanism of action, namely calcium channel blockade and α₁-adrenergic receptor antagonism, was rooted in specific design principles aimed at combining two distinct pharmacophores into a single molecular entity. This strategic approach sought to create a more comprehensive antihypertensive agent with potential benefits beyond simple blood pressure reduction, including antiatherosclerotic and lipid-lowering effects. The structure-activity relationship (SAR) studies of this compound and its analogues have elucidated the key molecular features governing its dual activities.
A central design principle in the creation of multi-target drugs is the identification and integration of structural motifs responsible for the individual pharmacological activities. In the case of this compound, the design incorporates a dibenzothiepin core, a butyramide (B146194) linker, and a 4-arylpiperazine moiety.
The core structure of this compound is a dibenzothiepin ring system. This tricyclic entity is a key contributor to the calcium channel blocking activity. The stereochemistry at the 11-position of the dibenzothiepin ring is a critical determinant of this activity. Research has demonstrated that the calcium antagonistic effect of this compound is stereoselective, with the (S)-enantiomer exhibiting greater potency than the (R)-enantiomer. This suggests a specific and conformationally sensitive interaction with the calcium channel.
In contrast, the α₁-adrenergic receptor blocking activity of this compound is primarily associated with the 4-(4-fluorophenyl)piperazine moiety. This structural feature is common in many known α₁-adrenergic antagonists. Interestingly, the α₁-blocking activity of this compound does not exhibit the same degree of stereoselectivity as the calcium channel blockade. This indicates that the binding site on the α₁-adrenergic receptor is more accommodating to both enantiomers of this compound.
The butyramide linker connecting the dibenzothiepin core and the piperazine ring plays a crucial role in optimizing the spatial orientation of the two pharmacophores, allowing for effective interaction with their respective targets. The length and flexibility of this linker are important for accommodating the distinct binding site topographies of the L-type calcium channel and the α₁-adrenergic receptor.
Further insights into the design principles can be gleaned from the pharmacological activities of this compound's metabolites. The major metabolites, AJ-2615-sulfoxide A, AJ-2615-sulfoxide B, and AJ-2615-sulfone, exhibit significantly diminished calcium antagonistic activity, estimated to be about one-tenth that of the parent compound. However, their α₁-adrenergic receptor blocking activities are comparable to or even slightly more potent than that of this compound. This divergence in activity highlights the critical role of the sulfur atom in the dibenzothiepin ring for calcium channel blockade. Oxidation of this sulfur to a sulfoxide (B87167) or sulfone dramatically reduces the affinity for the calcium channel, while having a negligible or slightly positive effect on the interaction with the α₁-adrenergic receptor.
The table below summarizes the structure-activity relationship of this compound, its enantiomers, and its metabolites, providing a quantitative and qualitative overview of the design principles.
| Compound | Calcium Channel Antagonistic Activity | α₁-Adrenergic Receptor Blocking Activity |
| This compound Maleate (B1232345) | pA₂ = 8.71 (rat thoracic aorta) | IC₅₀ = 56.6 nmol/l (rabbit superior mesenteric artery) |
| (S)-AJ-2615 | More potent than this compound Maleate | Similar to this compound Maleate |
| (R)-AJ-2615 | Less potent than this compound Maleate | Similar to this compound Maleate |
| AJ-2615-sulfoxide A | ~1/10th the activity of this compound Maleate | Similar to or slightly more potent than this compound Maleate |
| AJ-2615-sulfoxide B | ~1/10th the activity of this compound Maleate | Similar to or slightly more potent than this compound Maleate |
| AJ-2615-sulfone | ~1/10th the activity of this compound Maleate | Similar to or slightly more potent than this compound Maleate |
Further Research Avenues and Potential Applications of Monatepil
Exploration of Neuroprotective Effects, particularly in Glaucoma
Monatepil has shown potential neuroprotective effects, particularly relevant in conditions like glaucoma. Glaucoma is characterized by progressive retinal ganglion cell (RGC) degeneration and optic nerve damage. mdpi.comacademicmed.org Calcium channel blockers, including this compound, are reported to increase capillary blood speed in the optic nerve head and may exert neuroprotective effects on retinal ganglion cells. paom.plresearchgate.net Studies suggest that calcium channel blockers can inhibit cellular growth and proliferation of vascular smooth muscle and fibroblasts, and may also inhibit the synthesis of extracellular-matrix collagen proteins, indicating a beneficial effect in glaucoma. paom.pl While current glaucoma therapies primarily focus on lowering intraocular pressure (IOP), neuroprotection aims to preserve RGCs independently of IOP, directly addressing the cellular and molecular pathways involved in RGC damage. academicmed.orgmdpi.com
Investigation of Additional Molecular Targets and Signaling Pathways
This compound's unique chemical structure, combining calcium antagonist and α1-adrenoceptor-blocking moieties, results in a dual mechanism of action. ncats.io Beyond its established roles, further investigation is needed to identify additional molecular targets and signaling pathways through which this compound exerts its effects. For instance, its antiatherosclerotic effect may involve its inhibitory effect on lipid peroxidation. oup.comoup.com this compound has also been identified as a noncompetitive acyl-CoA:cholesterol acyltransferase (ACAT) inhibitor, which contributes to its ability to improve plasma lipid metabolism. medchemexpress.com The plasma lipid-lowering effect may also be mediated through the upregulation of hepatic LDL receptors, potentially influenced by its α1-adrenoceptor blocking activity. oup.comoup.com
Advanced Drug Delivery Systems for this compound
Developing advanced drug delivery systems for this compound could enhance its therapeutic efficacy and patient compliance. Traditional ocular drug administration methods, such as eye drops, face challenges due to the eye's physiological barriers, limiting effective drug delivery to posterior ocular tissues like the optic nerve head and retina. researchgate.netmdpi.com Advanced delivery systems, including nano-liposomes and other nanocarriers, offer promising approaches to overcome these limitations by improving bioavailability, stability, and targeted delivery. mdpi.comfrontiersin.org These systems can protect the active molecule, modulate release profiles, and increase residence time at the target site. mdpi.comfrontiersin.org
Combination Therapies with this compound for Enhanced Efficacy
Repurposing this compound for Novel Therapeutic Areas
Drug repurposing, or repositioning, involves identifying new therapeutic uses for existing medications. This strategy offers advantages in terms of reduced development time and cost, as the safety profile of the drug is already established. worktribe.comnovapublishers.compharmaceutical-technology.com Given this compound's diverse pharmacological actions, including its effects on calcium channels, α1-adrenoceptors, lipid metabolism, and antiatherosclerotic properties, it presents a strong candidate for repurposing in novel therapeutic areas. ncats.iooup.comoup.commedchemexpress.comsemanticscholar.org This could include exploring its potential in other neurodegenerative diseases, metabolic disorders beyond hypertension and dyslipidemia, or conditions where its anti-inflammatory or antioxidant properties might be beneficial.
Long-Term Cardiovascular and Metabolic Outcomes of this compound Treatment
Table 1: Effects of this compound on Lipid and Carbohydrate Metabolism nih.govoup.com
| Parameter | Change with this compound Treatment |
| Total Cholesterol | Decreased |
| LDL Cholesterol | Decreased |
| LDL Cholesterol/HDL Cholesterol Ratio | Decreased |
| Apolipoprotein B (Apo B) | Decreased |
| HbA1c | Decreased |
| Lipoprotein(a) [Lp(a)] | Decreased |
| HDL Cholesterol | No significant change |
| Apolipoprotein AI (Apo AI) | No significant change |
| Apolipoprotein E (Apo E) | No significant change |
| Fasting Blood Glucose | No significant change |
| Immunoreactive Insulin | No significant change |
Methodological Considerations in Monatepil Research
Clinical Study Design and Methodologies
Comparative Studies with Existing Therapeutics
Research into Monatepil has frequently involved comparative studies to evaluate its efficacy and mechanistic profile against established cardiovascular therapeutics. These comparisons provide crucial insights into this compound's unique pharmacological advantages.
Comparison with Calcium Antagonists (Diltiazem, Verapamil (B1683045), Nicardipine): this compound's anti-arrhythmic and anti-ischemic properties have been assessed relative to other calcium antagonists. In experimental models, this compound demonstrated preventive effects on arrhythmias, comparable to or exceeding those of diltiazem (B1670644) and verapamil. For instance, this compound exhibited a more potent and prolonged inhibitory effect on vasopressin-induced ST depression in rats compared to diltiazem, with effects similar to verapamil and nicardipine (B1678738) citeab.com. Furthermore, this compound displayed a less pronounced negative chronotropic and dromotropic effect than diltiazem, alongside a superior preventive action against experimentally induced myocardial ischemic changes citeab.com.
Comparison with Nitrendipine (B1678957) in Hypertension and Lipid Metabolism: A notable randomized, open-label, multicenter study involving patients with mild-to-moderate hypertension directly compared this compound with nitrendipine. Both compounds effectively reduced systolic and diastolic blood pressure without inducing changes in heart rate wikipedia.orgmbimph.com. However, this compound showed distinct advantages in modulating lipid and carbohydrate metabolism, which were not observed with nitrendipine.
The following table summarizes key findings from the comparative study between this compound and Nitrendipine regarding their effects on lipid and carbohydrate metabolism:
| Parameter (Change) | This compound (Significant Change) | Nitrendipine (No Significant Change) |
| Total Cholesterol | Decreased | No change |
| LDL Cholesterol | Decreased | No change |
| LDL-C/HDL-C Ratio | Decreased | No change |
| Apolipoprotein B | Decreased | No change |
| HbA1c | Decreased | No change |
| Lipoprotein(a) | Decreased | No change |
| HDL Cholesterol | No significant change | No significant change |
| Apolipoprotein A-I | No significant change | No significant change |
| Apolipoprotein E | No significant change | No significant change |
| Fasting Blood Glucose | No significant change | No significant change |
| Immunoreactive Insulin | No significant change | No significant change |
| C-peptide | Not specified | Decreased significantly |
| wikipedia.orgmbimph.com |
Comparison with Prazosin (B1663645): this compound's α1-adrenoceptor blocking activity, which contributes to its antihypertensive effect, has been highlighted through comparisons with prazosin. Pretreatment with prazosin attenuated the hypotensive effect of this compound in pithed rats by 30%, indicating the contribution of α1-adrenoceptor blockade to this compound's action nih.gov. Prazosin itself is known to decrease low-density lipoprotein cholesterol and triglyceride levels, and in some cases, increase high-density lipoprotein cholesterol levels wikipedia.org.
Analytical Techniques for Compound Characterization and Quantification
The characterization and quantification of this compound in research involve a range of sophisticated analytical techniques, crucial for ensuring its purity, structural integrity, and concentration in various matrices. While specific methods tailored solely for this compound are not extensively detailed in general literature, the principles of small molecule drug analysis apply.
Commonly employed analytical techniques for compounds like this compound in pharmaceutical research include:
High-Performance Liquid Chromatography (HPLC): This technique is fundamental for separating, identifying, and quantifying components in a mixture. It is widely used for purity assessments and for determining the concentration of this compound in formulations or biological samples researchgate.netsaspublishers.comaxispharm.com. HPLC often employs a UV detector, and the UV spectra can provide information on the compound's characteristics researchgate.net.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): LC-MS combines the separation power of liquid chromatography with the high sensitivity and molecular identification capabilities of mass spectrometry. LC-MS/MS offers even more detailed analysis through tandem mass detection, allowing for precise quantification and identification of this compound and its potential metabolites or degradation products in complex biological matrices researchgate.netsaspublishers.comaxispharm.comnews-medical.net.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about a compound by analyzing the magnetic properties of atomic nuclei. It is invaluable for confirming the molecular structure of this compound, identifying impurities, and studying its interactions. LC-NMR, which couples liquid chromatography with NMR, is particularly useful for analyzing unstable or sensitive compounds directly from mixtures researchgate.netsaspublishers.comnews-medical.netalwsci.com.
Computed Tomography (CT) and Ultrasonography: In the context of evaluating this compound's effects on atherosclerosis, non-invasive quantitative methods like CT of the lower abdominal aorta and ultrasonography of carotid arteries have been utilized. Specialized medical image analysis programs enable the quantification of parameters such as aortic calcification volume (ACV), aortic wall volume (AWV), and aortic wall and calcification volume (AWCV). These techniques demonstrate high reproducibility, with interobserver coefficients of variation for ACV, AWV, and AWCV reported at 4.7%, 2.4%, and 5.0%, respectively mdpi.comwikipedia.org.
The following table presents the interobserver coefficients of variation for quantitative atherosclerosis assessment methods used in this compound research:
| Parameter | Interobserver Coefficient of Variation (n=8) |
| Aortic Calcification Volume (ACV) | 4.7% |
| Aortic Wall Volume (AWV) | 2.4% |
| Aortic Wall and Calcification Volume (AWCV) | 5.0% |
| mdpi.comwikipedia.org |
Ethical Considerations in Animal and Human Research
Ethical considerations are paramount in all stages of this compound research, particularly concerning studies involving animals and humans. These considerations are guided by principles aimed at minimizing harm, ensuring welfare, and upholding scientific integrity.
Ethical Principles in Animal Research: Animal experimentation plays a critical role in understanding disease mechanisms and evaluating potential treatments like this compound before human trials. The ethical conduct of animal research is primarily governed by the "3 Rs" principle:
Replacement: Efforts are made to replace animal use with alternative methods (e.g., in vitro or in silico models) whenever possible researchgate.netresearchgate.net.
Reduction: Researchers strive to use the minimum number of animals necessary to obtain statistically significant and meaningful results, without compromising scientific validity researchgate.netresearchgate.net.
Beyond the 3 Rs, the concept of "Responsibility" is often added, forming the "4 Rs" framework, emphasizing the ethical obligation of researchers saspublishers.comresearchgate.net. Key aspects of responsible animal research include:
A clear rationale and justification for using animals in a study researchgate.net.
Proper training for all personnel handling experimental animals news-medical.netresearchgate.net.
Detailed protocols outlining humane handling and care procedures researchgate.net.
Consideration of the proportionality between the expected benefit for humans and the potential suffering of animals news-medical.netresearchgate.net.
Appropriate and humane euthanasia methods when necessary researchgate.net.
The ethical debate surrounding animal research acknowledges that animals can feel pain and experience pleasure, leading to arguments for according them a moral status that necessitates careful consideration of their welfare saspublishers.comresearchgate.netresearchgate.net.
Ethical Considerations in Human Research: While the provided search results focus more on animal research ethics, human research involving this compound would adhere to stringent ethical guidelines, typically involving:
Informed Consent: Participants must be fully informed about the study's purpose, procedures, potential risks, and benefits, and provide voluntary consent.
Risk-Benefit Assessment: The potential benefits of the research must outweigh the risks to participants.
Confidentiality and Privacy: Participant data and personal information must be protected.
Independent Ethical Review: All human studies must be reviewed and approved by an independent ethics committee or Institutional Review Board (IRB) to ensure participant safety and ethical conduct.
Patient Well-being: The primary concern throughout the study is the well-being of the human participants.
Q & A
Basic: What are the primary pharmacological targets of Monatepil, and how do they contribute to its therapeutic effects?
This compound maleate acts as a Ca²⁺-channel blocker, α1-adrenergic receptor antagonist, and non-competitive ACAT inhibitor . These mechanisms synergistically reduce intraocular pressure (IOP) by enhancing aqueous humor outflow (observed in rabbit models) and mitigate hyperlipidemia by inhibiting cholesterol esterification via ACAT . To study these targets, researchers should employ receptor-binding assays (e.g., radioligand displacement for α1-receptors) and enzyme activity assays (e.g., ACAT inhibition in hepatic microsomes) with appropriate controls for off-target effects .
Advanced: How can researchers address confounding factors when studying this compound’s dual mechanisms?
Dual-target compounds like this compound require mechanistic isolation strategies:
- Pharmacological antagonism : Use selective inhibitors (e.g., prazosin for α1-receptors) to block one pathway while assessing the other .
- Genetic knockdown : Employ siRNA or CRISPR to silence ACAT or Ca²⁺ channels in cellular models .
- Dose-response stratification : Vary concentrations to identify threshold effects for each target .
Contradictions in efficacy (e.g., reduced IOP in chronic but not acute glaucoma models) may arise from compensatory pathways, necessitating longitudinal studies .
Basic: What in vivo models are appropriate for evaluating this compound’s IOP-lowering efficacy?
- Acute ocular hypertension : Induced by 5% dextrose infusion in rabbits, with IOP measured via tonometry at 15-minute intervals .
- Chronic glaucoma : α-chymotrypsin-induced aqueous outflow obstruction in rabbits, monitored for 4–6 weeks .
- Hyperlipidemia : High-fat diet-fed rodents, with endpoints including serum LDL-C and aortic plaque histology .
Advanced: How to resolve contradictions in this compound’s efficacy between acute vs. chronic models?
Discrepancies (e.g., sustained IOP reduction in chronic models vs. transient effects in acute settings) require:
- Model standardization : Control variables like dextrose concentration (acute) or chymotrypsin dosage (chronic) .
- Pathway analysis : Compare aqueous humor proteomics (e.g., MMP-9 levels) across models to identify differential regulation .
- Time-series statistics : Use mixed-effects models to analyze repeated IOP measurements and adjust for autocorrelation .
Basic: What are standard protocols for this compound administration in hyperlipidemia studies?
- Dosage : 10–50 mg/kg/day orally in rodents, adjusted for bioavailability (~60% in rabbits) .
- Duration : 8–12 weeks for atherosclerosis studies, with lipid profiling at weeks 4, 8, and 12 .
- Tissue sampling : Collect liver homogenates for ACAT activity and plasma for pharmacokinetics (HPLC-MS/MS validation) .
Advanced: How to isolate α1-receptor antagonism from ACAT inhibition in atherosclerosis models?
- Comparative arms : Test this compound against selective α1-blockers (e.g., doxazosin) and ACAT inhibitors (e.g., avasimibe) in ApoE⁻/⁻ mice .
- Endpoint specificity : Measure vascular reactivity (isolated aortic rings) for α1 effects vs. foam cell formation (Oil Red O staining) for ACAT .
Basic: What analytical techniques quantify this compound in pharmacokinetic studies?
- Plasma : Reverse-phase HPLC with UV detection (LOQ: 10 ng/mL) .
- Ocular tissues : LC-MS/MS using deuterated internal standards, validated per FDA guidelines for linearity (r² > 0.99) and recovery (>85%) .
Advanced: Robust statistical methods for time-dependent IOP changes
- Linear mixed models : Account for within-subject correlations in repeated IOP measurements .
- Survival analysis : Kaplan-Meier curves to compare time-to-IOP normalization across treatment groups .
Basic: Translating preclinical this compound findings to human systems
- In vitro validation : Use human trabecular meshwork cells for IOP mechanisms and hepatocytes for ACAT activity .
- Phase 0 trials : Microdose studies with ¹⁴C-labeled this compound to assess human pharmacokinetics .
Advanced: Mitigating bias in drug interaction studies (e.g., this compound + pilocarpine)
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
